molecular formula C19H22FN3O2S B2554832 N-cyclohexyl-2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide CAS No. 1040645-48-4

N-cyclohexyl-2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide

Cat. No. B2554832
CAS RN: 1040645-48-4
M. Wt: 375.46
InChI Key: MXNITRIIDCHVJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide is a useful research compound. Its molecular formula is C19H22FN3O2S and its molecular weight is 375.46. The purity is usually 95%.
BenchChem offers high-quality N-cyclohexyl-2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclohexyl-2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Adenosine Receptor Affinity

Compounds with structural similarities, particularly those incorporating fluorobenzylthio groups and pyrimidinyl moieties, have been evaluated for their affinity towards adenosine receptors, specifically the A1 and A2A subtypes. High affinity and selectivity for the A1 receptor subtype have been observed, suggesting potential therapeutic applications in diseases where modulation of adenosine receptors is beneficial (Betti et al., 1999).

Antimicrobial and Antitumor Activities

Thiopyrimidine and thiazolopyrimidine derivatives, starting from compounds with cyclohexanone cores, have been synthesized and shown some efficacy as antimicrobial agents. This highlights the potential use of such compounds in combating microbial infections (Hawas et al., 2012).

Anticancer Screening

The synthesis of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds and their screening against various cancer cell lines illustrate the potential anticancer applications of related chemical structures. Certain derivatives have shown powerful cytotoxic results, especially against breast cancer cell lines, indicating the relevance of these compounds in oncological research (Abu-Melha, 2021).

HIV-1 Inhibition

Novel compounds with structural elements akin to N-cyclohexyl-2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide have been synthesized and tested for their efficacy as inhibitors of HIV-1. The research suggests the potential application of these compounds in antiretroviral therapy (Mai et al., 1997).

Antitumor Evaluation

Polyfunctionally substituted heterocyclic compounds derived from similar chemical structures have been evaluated for their antitumor activities. Many of these compounds showed significant inhibitory effects on various human cancer cell lines, underscoring their potential in cancer therapy (Shams et al., 2010).

properties

IUPAC Name

N-cyclohexyl-2-[2-[(4-fluorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O2S/c20-14-8-6-13(7-9-14)12-26-19-22-16(11-18(25)23-19)10-17(24)21-15-4-2-1-3-5-15/h6-9,11,15H,1-5,10,12H2,(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXNITRIIDCHVJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CC2=CC(=O)NC(=N2)SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide

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